molecular formula C15H11FN2O B2852646 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031629-33-0

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Número de catálogo: B2852646
Número CAS: 1031629-33-0
Peso molecular: 254.264
Clave InChI: GOMXTTRXBGULIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a fluorophenyl group attached to the benzodiazepine core, which can influence its pharmacological profile and chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the condensation of 4-fluoroaniline with o-phenylenediamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of benzodiazepine derivatives:

Synthesis and Derivatives

  • 1,3-disubstituted-1,4-benzodiazepine derivatives can be synthesized by reacting 2-amino-4'-flouro-benzophenone with chloroacetylchloride to produce 2-chloro-N-(2-(4'-fluorobenzoyl) phenyl)acetamide, which is then converted to 1,4-benzodiazepines . The resulting product is reacted with alkyl halide using KOH in DMF to yield 1-substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one . Additionally, 1-substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one can be treated with aromatic aldehydes in the presence of KOH in toluene .

Analgesic Activity

  • Lappaconitine derivatives containing 3H-1,5-benzodiazepine fragments have been synthesized and studied for analgesic activity . Compound 8 , a lappaconitine derivative, demonstrated significant analgesic effects in acetic acid-induced writhing and hot plate tests, comparable to diclofenac sodium . The presence of a 4-bromophenyl substituent at the 4 position of the benzodiazepine ring appears to be important for analgesic activity .
  • 2-(4-N-acetylamino)-3-metoxycarbonylphenyl)-4-(4-bromophenyl)benzodiazepine (7 ) also exhibits analgesic effects . Replacing the (4-(N-acetylamino)-3-metoxycarbonylphenyl) moiety with a specific substituent enhanced this activity .

GABA-A Receptor Modulation

  • 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, showing improved metabolic stability and reduced potential for hepatotoxicity . These molecules interact with the α1/γ2 interface of the GABA-A receptor .

Toxicity

  • Compound 8 was found to be moderately toxic in mice, with an LD50 exceeding 1500 mg/kg (oral administration), making it 50 times less toxic than lappaconitine . Modification at the C-5′ position on the anthranilate moiety reduced the toxicity of C18–diterpenoid alkaloids .

Other Relevant Information

  • 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one has a molecular weight of 236.27 g/mol .
  • The computed descriptors for 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one include the IUPAC name 4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one, InChI string InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18), InChIKey SRZDVYZVEYALFB-UHFFFAOYSA-N, and SMILES C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 .

Mecanismo De Acción

The mechanism of action of 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The fluorophenyl group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.

Comparación Con Compuestos Similares

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to the presence of the fluorophenyl group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural modification may result in differences in potency, duration of action, and side effect profile.

Actividad Biológica

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, which is widely recognized for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. The addition of a fluorophenyl group may influence its biological activity and receptor interactions. This article explores the biological activity of this compound based on recent research findings and structure-activity relationship (SAR) studies.

  • IUPAC Name : this compound
  • CAS Number : 1031629-33-0
  • Molecular Formula : C15H12FN2O

Benzodiazepines typically enhance the effect of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to various central nervous system effects such as sedation and anxiolysis. Although specific data on the mechanism of action for this compound is limited, it is expected to follow similar pathways as other benzodiazepines due to its structural characteristics.

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. A study highlighted that modifications on the diazepine ring can enhance activity while minimizing side effects . The introduction of a fluorine atom in the para position of the phenyl ring may increase lipophilicity and receptor affinity.

Structure-Activity Relationship Studies

Recent SAR studies have focused on understanding how variations in the benzodiazepine structure affect their biological activity. These studies suggest that:

  • Substituents on the Diazepine Ring : Modifications can lead to improved receptor binding and reduced side effects.
  • Fluorine Substitution : The presence of fluorine increases metabolic stability and enhances binding affinity to GABA-A receptors .

Study 1: Interaction with GABA Receptors

A study investigated various benzodiazepines' affinities for GABA-A receptors using radioligand binding assays. It was found that compounds with electron-withdrawing groups like fluorine showed increased binding affinity compared to their non-substituted counterparts . This suggests that this compound may exhibit enhanced efficacy in clinical applications related to anxiety disorders.

Study 2: Pharmacokinetics and Metabolism

Pharmacokinetic profiles indicate that benzodiazepines are highly protein-bound and accumulate in lipid-rich tissues. The metabolism typically involves cytochrome P450 enzymes, which can produce active metabolites contributing to prolonged effects . Understanding these pathways is crucial for predicting therapeutic outcomes and potential side effects.

Research Findings Summary Table

Study Focus Key Findings
Study 1GABA Binding AffinityIncreased binding with fluorinated derivatives; potential for enhanced anxiolytic effects.
Study 2PharmacokineticsHigh protein binding; significant accumulation in CNS; metabolic pathways identified.

Future Directions

Ongoing research aims to optimize the pharmacological profile of benzodiazepines by exploring novel derivatives with improved efficacy and safety profiles. The integration of molecular modeling techniques alongside SAR studies will facilitate a deeper understanding of how structural modifications can lead to better therapeutic agents with fewer side effects .

Propiedades

IUPAC Name

4-(4-fluorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMXTTRXBGULIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.